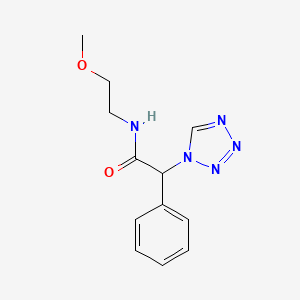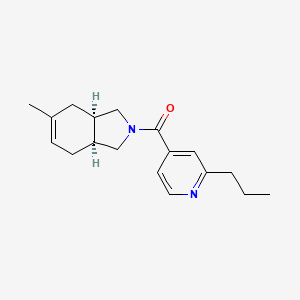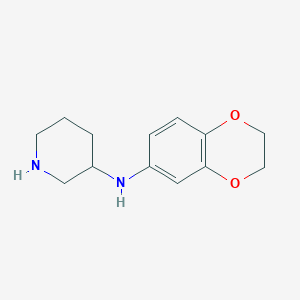![molecular formula C18H18N4OS B5398108 3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B5398108.png)
3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms, which imparts unique chemical and biological properties to the compound .
Preparation Methods
The synthesis of 3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide involves several steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring . The reaction conditions typically involve acid catalysis and refluxing in an appropriate solvent. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide involves
Properties
IUPAC Name |
3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-14-20-21-18(22(14)16-10-6-3-7-11-16)24-13-12-17(23)19-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORAKPGPCGCUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethyl-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5398025.png)
![[3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)propyl]amine hydrochloride](/img/structure/B5398033.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5398037.png)
![N-[1-(4-methoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5398046.png)
![(1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B5398052.png)
![4-nitro-N-[(Z)-1-(2-oxochromen-3-yl)ethylideneamino]benzamide](/img/structure/B5398079.png)

![2-[4-(6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]ethanol](/img/structure/B5398088.png)
![4-methyl-N-[4-(3-methyl-1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B5398100.png)
![3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol](/img/structure/B5398101.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5398112.png)

![(2S*,4S*,5R*)-1,2-dimethyl-4-({methyl[(3-methylpyridin-2-yl)methyl]amino}carbonyl)-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5398121.png)

